molecular formula C7H11NO2 B3053953 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one CAS No. 57155-42-7

3-Oxa-7-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B3053953
CAS No.: 57155-42-7
M. Wt: 141.17
InChI Key: XQGWHUPJSKFYSA-UHFFFAOYSA-N
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Description

3-Oxa-7-azabicyclo[3.3.1]nonan-9-one: is a bicyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one typically involves organic synthesis techniques. One common method is the Mannich reaction, which involves the cyclization of suitable precursors. For example, the double Mannich cyclization of tetrahydrothiopyran-4-one with appropriate alkylamines can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis and reaction optimization are applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Oxa-7-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets through its functional groups. The nitrogen and oxygen atoms in its structure allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

  • 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
  • 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

Comparison: 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one has a similar core structure but differs in its functional groups, leading to different reactivity and applications .

Properties

IUPAC Name

3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7-5-1-8-2-6(7)4-10-3-5/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGWHUPJSKFYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90711653
Record name 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57155-42-7
Record name 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Reactant of Route 6
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